5-Bromo-2-chloromethyl-4-fluoro-pyrimidine
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Overview
Description
5-Bromo-2-chloromethyl-4-fluoro-pyrimidine is an organic compound with the molecular formula C5H3BrClFN2. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyrimidine ring, making it a halogenated pyrimidine derivative. It is typically found as a white to light yellow crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloromethyl-4-fluoro-pyrimidine can be achieved through various synthetic routes. One common method involves the halogenation of pyrimidine derivatives under controlled conditions. For instance, starting with a suitable pyrimidine precursor, bromination and chlorination reactions can be carried out sequentially or simultaneously to introduce the bromine and chlorine atoms at the desired positions. Fluorination can be achieved using reagents such as Selectfluor® .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. Safety protocols are strictly followed to handle the hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloromethyl-4-fluoro-pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace halogen atoms.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce azido or thiol derivatives .
Scientific Research Applications
5-Bromo-2-chloromethyl-4-fluoro-pyrimidine has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is explored for its potential in drug discovery, particularly in the design of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloromethyl-4-fluoro-pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways. For instance, the compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Fluoro-2-phenylpyridine: Contains a phenyl group instead of a chloromethyl group.
Uniqueness
5-Bromo-2-chloromethyl-4-fluoro-pyrimidine is unique due to the presence of three different halogen atoms on the pyrimidine ring, which imparts distinct chemical and biological properties. This combination of halogens is less common and provides unique reactivity and interaction profiles compared to other halogenated pyrimidines .
Properties
IUPAC Name |
5-bromo-2-(chloromethyl)-4-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClFN2/c6-3-2-9-4(1-7)10-5(3)8/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSLRTUENDHWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CCl)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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